molecular formula C12H17NO5 B133665 (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid CAS No. 145206-40-2

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

Cat. No.: B133665
CAS No.: 145206-40-2
M. Wt: 255.27 g/mol
InChI Key: YWLUWSMJXXBOLV-VIFPVBQESA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group and a furan ring attached to the side chain. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated peptide synthesizers also facilitates the large-scale production of Boc-protected amino acids.

Chemical Reactions Analysis

Types of Reactions: (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Free amino acid.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein structure.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Uniqueness: (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in peptide synthesis, where selective deprotection is crucial .

Properties

IUPAC Name

(2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLUWSMJXXBOLV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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